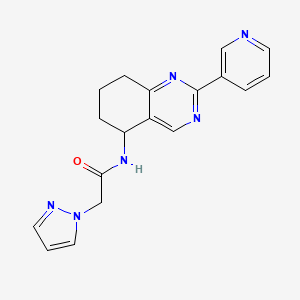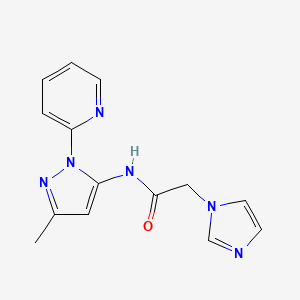![molecular formula C21H29N3O B4531478 2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B4531478.png)
2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol
Descripción general
Descripción
2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 6-methylpyridin-2-ylmethyl group and a 2-phenylethyl group, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 6-Methylpyridin-2-ylmethyl Group: The piperazine ring is then reacted with 6-methylpyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the 6-methylpyridin-2-ylmethyl group.
Introduction of the 2-Phenylethyl Group: The intermediate product is further reacted with 2-phenylethyl bromide under nucleophilic substitution conditions to attach the 2-phenylethyl group.
Addition of the Ethanol Moiety: Finally, the compound is treated with ethylene oxide to introduce the ethanol moiety, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Shares the 6-methylpyridin-2-yl group but differs in the overall structure and functional groups.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Contains the 6-methylpyridin-2-yl group but has a different amine structure.
Uniqueness
2-[1-[(6-Methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to its specific combination of functional groups and the presence of both piperazine and ethanol moieties
Propiedades
IUPAC Name |
2-[1-[(6-methylpyridin-2-yl)methyl]-4-(2-phenylethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-18-6-5-9-20(22-18)16-24-14-13-23(17-21(24)11-15-25)12-10-19-7-3-2-4-8-19/h2-9,21,25H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKGMNMRITFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide](/img/structure/B4531395.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-ethylisoxazol-5-yl)ethyl]acetamide](/img/structure/B4531401.png)
![4,6-dimethyl-N-[(5-methyl-2-pyrazinyl)methyl]-2-pyrimidinamine](/img/structure/B4531404.png)
![methyl 5-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B4531419.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclopentanecarboxamide](/img/structure/B4531423.png)

![1-[(allyloxy)carbonyl]-4-(quinolin-6-yloxy)piperidine-4-carboxylic acid](/img/structure/B4531443.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4531455.png)
![N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4531456.png)
![N,N-dimethyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B4531459.png)
![2-(1-{[1-(3-thienylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4531471.png)

![2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B4531505.png)
